molecular formula C17H16N2O B1238380 3-(4-Dimethylaminobenzylidenyl)-2-indolinone

3-(4-Dimethylaminobenzylidenyl)-2-indolinone

Cat. No.: B1238380
M. Wt: 264.32 g/mol
InChI Key: UAKWLVYMKBWHMX-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-benzimidazole (DMBI) is a compound that has garnered significant interest in the field of organic electronics. It is known for its role as an efficient n-type dopant, which enhances the electrical conductivity of organic semiconductors. The compound is derived from benzimidazolium iodide salts and has applications in various scientific and industrial domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-benzimidazole typically involves the reduction of benzimidazolium salts. One common method is the reduction of 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide using sodium borohydride (NaBH4) or sodium amalgam (Na:Hg) as reducing agents . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature.

Industrial Production Methods

In industrial settings, the production of 2,3-dihydro-1H-benzimidazole involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives.

    Reduction: It can be further reduced to form more stable hydride species.

    Substitution: Various substituents can be introduced at different positions on the benzimidazole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydro-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,3-dihydro-1H-benzimidazole exerts its effects is through its role as an n-type dopant. It donates electrons to the conduction band of organic semiconductors, thereby increasing their electrical conductivity. The molecular targets include the semiconductor molecules, where it forms charge-transfer complexes that facilitate efficient charge transport .

Comparison with Similar Compounds

2,3-Dihydro-1H-benzimidazole is unique in its high efficiency as an n-type dopant compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWLVYMKBWHMX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-07-7
Record name DMBI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW8MQ534B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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